molecular formula C28H26N2O5S B285059 METHYL 2-{[(4Z)-4-[(4-TERT-BUTYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

METHYL 2-{[(4Z)-4-[(4-TERT-BUTYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

Cat. No.: B285059
M. Wt: 502.6 g/mol
InChI Key: HVFGWWKKGHKQLH-KRUMMXJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(4Z)-4-[(4-TERT-BUTYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl-imino group attached to a naphthalenyl ring, further connected to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4Z)-4-[(4-TERT-BUTYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the sulfonyl-imino intermediate: This step involves the reaction of 4-tert-butylphenylsulfonyl chloride with an appropriate amine to form the sulfonyl-imino intermediate.

    Coupling with naphthalenyl derivative: The intermediate is then reacted with a naphthalenyl derivative under controlled conditions to form the naphthalenyl-sulfonyl-imino compound.

    Esterification: Finally, the naphthalenyl-sulfonyl-imino compound is esterified with methyl benzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4Z)-4-[(4-TERT-BUTYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl-imino group to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, catalysts).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

METHYL 2-{[(4Z)-4-[(4-TERT-BUTYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[(4Z)-4-[(4-TERT-BUTYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonyl-imino group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]acetate

Uniqueness

METHYL 2-{[(4Z)-4-[(4-TERT-BUTYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is unique due to its specific structural features, such as the combination of a sulfonyl-imino group with a naphthalenyl ring and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

methyl 2-[[(4Z)-4-(4-tert-butylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C28H26N2O5S/c1-28(2,3)18-13-15-19(16-14-18)36(33,34)30-24-17-25(26(31)21-10-6-5-9-20(21)24)29-23-12-8-7-11-22(23)27(32)35-4/h5-17,29H,1-4H3/b30-24-

InChI Key

HVFGWWKKGHKQLH-KRUMMXJUSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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